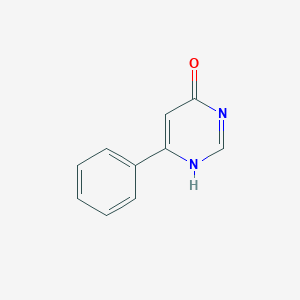

6-Phenyl-4-pyrimidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATNBMJACLEOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344733 | |

| Record name | 6-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4891-69-4 | |

| Record name | 6-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 6-Phenyl-4-pyrimidinol: A Technical Overview

Disclaimer: Extensive searches for experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-Phenyl-4-pyrimidinol did not yield a complete and verified dataset within publicly accessible databases and scientific literature. To fulfill the structural and data presentation requirements of this request, this guide will provide a detailed analysis of a closely related and well-characterized compound: 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one . This compound shares key structural motifs with the requested molecule, offering valuable comparative insights for researchers in the field. All data and protocols presented herein pertain to 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The structural characterization of these compounds is paramount for understanding their function and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, a compound of significant interest in chemical biology as a kinesin Eg5 inhibitor. The data is presented in a structured format to facilitate easy reference and comparison for researchers and scientists.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Aromatic protons (Phenyl-H) |

| 5.15 | d | 1H | CH-Ph |

| 2.25 | s | 3H | CH₃ |

| 1.95 | m | 2H | CH₂ |

| 7.7 (broad s) | s | 1H | NH |

| 9.2 (broad s) | s | 1H | NH |

Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | C=O |

| 144.2 | Aromatic C (quaternary) |

| 128.6 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.3 | Aromatic CH |

| 100.1 | C=C (pyrimidine ring) |

| 59.5 | CH-Ph |

| 43.1 | CH₂ |

| 18.2 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3220 | Strong, Broad | N-H Stretch |

| 3030 | Medium | Aromatic C-H Stretch |

| 2960 | Medium | Aliphatic C-H Stretch |

| 1685 | Strong | C=O Stretch (Amide) |

| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

| m/z | Relative Intensity (%) | Assignment |

| 202 | 100 | [M]⁺ (Molecular Ion) |

| 187 | 60 | [M-CH₃]⁺ |

| 125 | 45 | [M-C₆H₅]⁺ |

| 104 | 80 | [C₆H₅CH=NH]⁺ |

| 77 | 55 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of a novel pyrimidine derivative using the spectroscopic techniques discussed.

Caption: A logical workflow for the synthesis, purification, and structural elucidation of a novel compound using multiple spectroscopic techniques.

The Biological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its presence in the essential building blocks of life, the nucleobases cytosine, thymine, and uracil, underscores its profound biological significance. This inherent biocompatibility and versatile chemical nature have made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to the development of a vast array of therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide explores the diverse pharmacological landscape of pyrimidine-containing compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support researchers in the field of drug development.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrimidine derivatives have demonstrated significant potential in oncology by targeting various key players in cancer cell proliferation, survival, and metastasis. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of DNA synthesis.

Kinase Inhibition: A Primary Anticancer Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Pyrimidine-based compounds have been successfully developed as potent inhibitors of several important kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell growth and proliferation, and its overactivation is implicated in numerous cancers.[1] Several pyrimidine derivatives have been designed to target this pathway.

Table 1: Anticancer Activity of Pyrimidine Derivatives as EGFR Inhibitors

| Compound ID | Cancer Cell Line | IC50 (µM) | EGFR Kinase IC50 (µM) | Reference |

| 4g | MCF-7 | 5.1 | 0.25 | [2] |

| HepG2 | 5.02 | [2] | ||

| HCT-116 | 6.6 | [2] | ||

| 4f | - | - | 0.38 | [2] |

| 4h | - | - | 0.39 | [2] |

| 10b | HepG2 | 3.56 | 0.00829 | [3] |

| A549 | 5.85 | [3] | ||

| MCF-7 | 7.68 | [3] | ||

| 8a | A-549 | 16.2 | 0.099 (WT), 0.123 (T790M) | [4] |

| PC-3 | 7.98 | [4] | ||

| B-4 | MCF-7 | 6.70 | 46% inhibition at 10 µM | [5] |

| A549 | 20.49 | [5] |

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity of Pyrimidine Derivatives as CDK Inhibitors

| Compound ID | Target CDK | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| Ribociclib | CDK4 | 0.01 | - | - | [6] |

| CDK6 | 0.039 | [6] | |||

| 15 | CDK2/cyclin A2 | 0.061 | - | - | [7] |

| 11 | CDK2/cyclin A2 | 0.089 | - | - | [7] |

| 14 | CDK2/cyclin A2 | 0.118 | - | - | [7] |

| 13 | CDK2/cyclin A2 | 0.13 | - | - | [7] |

| 18a | CDK6 | 0.726 | MCF-7 | 0.01 | [8] |

| PC-3 | 1.37 | [8] | |||

| A-549 | 1.69 | [8] | |||

| 7d | CDK2/cyclin A2 | - | HepG2 | 24.24 | [1] |

| MCF-7 | 14.12 | [1] | |||

| A549 | 30.03 | [1] | |||

| Caco2 | 29.27 | [1] | |||

| 10b | CDK2/cyclin A2 | - | HepG2 | 17.12 | [1] |

| MCF-7 | 10.05 | [1] | |||

| A549 | 29.95 | [1] | |||

| Caco2 | 25.24 | [1] |

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrimidine derivatives exhibit anticancer activity through various other mechanisms.

Table 3: Anticancer Activity of Pyrimidine Derivatives with Other Mechanisms

| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Mechanism | Reference |

| VIIa | 57 different cell lines | 0.326 - 4.31 | Antitumor | [9] |

| 4i | MCF-7 | 0.33 | Enhancing ROS level | [10] |

| HeLa | 0.52 | [10] | ||

| HepG2 | 3.09 | [10] | ||

| 3b | A375, C32, DU145, MCF-7/WT | - | Cytotoxicity | [11] |

| 2d | A549 | 50 µM (strong cytotoxicity) | Cytotoxicity | [12] |

Antimicrobial Activity: Combating Infectious Diseases

The pyrimidine scaffold is also a valuable pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 2a | E. coli | - | - | [13] |

| P. aeruginosa | - | - | [13] | |

| 1 | Fungal strains | Good activity | - | [13] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The pyrimidine scaffold is a chemical framework utilized in the creation and synthesis of selective COX-2 inhibitors.[14]

Table 5: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound ID | Target | IC50 (µM) | In Vivo Model | % Inhibition | Reference |

| 2a | COX-2 | 3.5 | - | - | [13] |

| 4 | Adenosine kinase | - | Rat pleurisy | Good activity at 30 mg/kg | [15] |

| Imidazolo[1,2-c]pyrimidines | - | - | Carrageenan-induced paw edema | Comparable to indomethacin | [15] |

Signaling Pathways Modulated by Pyrimidine Derivatives

To exert their biological effects, pyrimidine-containing compounds modulate key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway in cell proliferation and survival. Its inhibition is a key strategy in cancer therapy.

References

- 1. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. hereditybio.in [hereditybio.in]

Potential Therapeutic Targets of 6-Phenyl-4-pyrimidinol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-phenyl-4-pyrimidinol derivatives and structurally related compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the addition of a phenyl group at the 6-position confers specific pharmacological properties that have been explored for various therapeutic applications, primarily in oncology and inflammatory diseases. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction to this compound Derivatives

The this compound core structure is a versatile scaffold that has been investigated for its potential to modulate the activity of several key biological targets. Variations in substituents on both the phenyl and pyrimidine rings have led to the development of compounds with a range of biological activities. The primary areas of investigation for these derivatives have been as inhibitors of protein kinases, anti-inflammatory agents, and anticancer therapeutics.

Key Therapeutic Targets and Mechanisms of Action

Research into this compound and its analogues has identified several promising therapeutic targets. These can be broadly categorized as follows:

Protein Kinase Inhibition

A significant focus of research has been on the development of 6-phenyl-pyrimidinol derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

-

Receptor Tyrosine Kinases (RTKs): Certain 6-phenyl-4-anilinopyrimidine derivatives have demonstrated selective inhibitory activity against class III receptor tyrosine kinases, including KIT and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1] These kinases are implicated in the growth and proliferation of various solid tumors.

-

Other Kinases: The broader class of pyrimidine derivatives has been shown to inhibit a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2]

Anti-inflammatory Activity via COX-2 Inhibition

Derivatives of pyrimidine have been investigated for their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4][5] Selective COX-2 inhibition is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some novel pyrimidine derivatives have shown excellent COX-2 inhibitory activities with high selectivity.[5]

Anticancer Activity

The antiproliferative effects of 6-phenyl-pyrimidinol derivatives have been evaluated against various cancer cell lines. The mechanism of action is often linked to the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[6][7][8] For instance, some pyrazolopyrimidine derivatives have shown potent activity against breast cancer cell lines.[9]

B-Cell Lymphoma 6 (BCL6) Inhibition

Structurally related N-phenyl-4-pyrimidinamine derivatives have been identified as potent inhibitors of B-cell lymphoma 6 (BCL6).[10] BCL6 is a transcriptional repressor that is frequently misregulated in diffuse large B-cell lymphoma (DLBCL), making it an attractive therapeutic target.[10][11]

Quantitative Data Summary

The following tables summarize the in vitro activity of various 6-phenyl-pyrimidinol derivatives and related compounds against their respective targets.

Table 1: Kinase Inhibitory Activity of 6-Phenyl-4-anilinopyrimidine Derivatives [1]

| Compound | Target Kinase | IC50 (µM) |

| 19 | KIT | Data not available in abstract |

| 19 | PDGFRβ | Data not available in abstract |

| 27 | KIT | Data not available in abstract |

| 27 | PDGFRα | Data not available in abstract |

| 27 | PDGFRβ | Data not available in abstract |

Note: Specific IC50 values were not available in the abstracts reviewed. The original publication would need to be consulted for this data.

Table 2: COX-2 Inhibitory Activity of Pyrimidine Derivatives [5]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3 | 5.50 | 0.85 | 6.47 |

| 4a | 5.05 | 0.65 | 7.77 |

| Celecoxib | 6.34 | 0.56 | 11.32 |

| Ibuprofen | 3.1 | 1.2 | 2.58 |

Table 3: Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Reported GI50/IC50 (µM) | Reference |

| Pyrazolopyrimidine | 10e | MCF-7 (Breast) | 11 | [9] |

| 6-Ferrocenylpyrimidin-4(3H)-one | 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | [7] |

| 5-cyano-6-phenyl-pyrimidine | 15n | PC-3 (Prostate) | 1.86 ± 0.27 | [12] |

Table 4: BCL6 Inhibitory Activity of N-Phenyl-4-pyrimidinamine Derivatives [10]

| Compound | Target | Activity |

| 14j | BCL6-corepressor interaction | Significant blockage |

| 14j | DLBCL cell proliferation | Potent inhibition |

Note: Specific IC50 values were not provided in the abstract.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound derivative)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

-

96- or 384-well microplates

-

Plate reader (luminometer, fluorescence reader, or scintillation counter)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase assay buffer.

-

Add the diluted compound or vehicle control (DMSO) to the wells of the microplate.

-

Add the kinase enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

Stop the reaction by adding a stop solution or the detection reagent.

-

Measure the kinase activity based on the chosen detection method (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways potentially modulated by this compound derivatives.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

COX-2 Inflammatory Pathway

Caption: COX-2 Mediated Inflammatory Pathway.

BCL6-Mediated Transcriptional Repression

References

- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-Phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. B-cell Lymphoma 6 Inhibitors: Current Advances and Prospects of Drug Development for Diffuse Large B-cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Silico Prediction of 6-Phenyl-4-pyrimidinol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 6-Phenyl-4-pyrimidinol and its derivatives. Drawing upon extensive research in the field of pyrimidine-based compounds, this document outlines potential biological targets, relevant signaling pathways, and detailed computational protocols. The information presented herein is intended to facilitate further research and development of this promising chemical scaffold.

Introduction to this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities. The presence of a phenyl group at the 6th position and a hydroxyl group at the 4th position of the pyrimidine ring in this compound suggests its potential to interact with various biological targets. In silico prediction methods are invaluable tools for exploring these potential interactions, guiding the synthesis of more potent and selective analogs, and elucidating their mechanisms of action.

Derivatives of the phenyl-pyrimidine core have demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and infectious diseases. These compounds have been shown to target key proteins such as kinases, B-cell lymphoma 6 (BCL6), and enzymes involved in inflammatory pathways.

Potential Biological Targets and Signaling Pathways

Based on the bioactivities of structurally related phenyl-pyrimidine derivatives, this compound is predicted to interact with several key biological targets and modulate their associated signaling pathways.

Cancer

Potential Targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[1]

-

Cyclin-Dependent Kinases (CDKs): Particularly CDK4/6, which are key regulators of the cell cycle.[2]

-

Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[3][4]

-

B-cell lymphoma 6 (BCL6): A transcriptional repressor implicated in several types of lymphoma.[5]

Signaling Pathways:

-

EGFR Signaling Pathway: Inhibition of EGFR can block downstream pathways like MAPK and PI3K/Akt, leading to reduced cell proliferation and survival.

-

Cell Cycle Regulation: Inhibition of CDK4/6 can lead to cell cycle arrest at the G1 phase.

Caption: Predicted inhibition of the EGFR signaling pathway by this compound.

Inflammation

Potential Targets:

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a key mediator of inflammation.[6]

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.[6][7]

Signaling Pathway:

-

NF-κB Signaling Pathway: A central pathway that regulates the expression of pro-inflammatory genes, including iNOS and COX-2.

Caption: Potential modulation of the NF-κB inflammatory pathway.

Bone Regeneration

Potential Target:

-

Bone Morphogenetic Protein Receptor (BMPR): Receptors that, upon binding to BMPs, initiate a signaling cascade promoting osteoblast differentiation.

Signaling Pathway:

-

BMP2/SMAD1 Signaling Pathway: A key pathway in bone formation and regeneration.[8]

Caption: Predicted activation of the BMP2/SMAD1 signaling pathway for osteogenesis.

Quantitative Bioactivity Data of Phenyl-Pyrimidine Derivatives

The following tables summarize the reported in vitro bioactivities of various phenyl-pyrimidine derivatives against different biological targets. This data provides a reference for the potential potency of the this compound scaffold.

Table 1: Anticancer Activity of Phenyl-Pyrimidine Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | - | 0.54 - 0.68 | [4] |

| Pyrazolo[1,5-a]pyrimidine | - | MCF-7 | 3.0 | [3] |

| Thiazolo-pyridopyrimidine | CDK4/6 | - | - | [2] |

| Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | H1975 | 0.087 | [9] |

| Pyrazolo[3,4-d]pyrimidinone | COX-2 | - | 0.27 - 2.34 | [10] |

Table 2: Antiviral Activity of Pyrimidine Derivatives

| Compound Class | Target | Virus | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | Mpro | SARS-CoV-2 | 1.2 - 2.34 | [11] |

Experimental Protocols for In Silico Prediction

This section details the standard computational methodologies for predicting the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Caption: A generalized workflow for molecular docking studies.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Grid Generation:

-

Define a grid box around the active site of the receptor.

-

-

Docking:

-

Perform the docking simulation using software like AutoDock Vina or GLIDE.[12]

-

-

Analysis:

-

Analyze the docking poses based on their binding energies and interactions with the receptor's amino acid residues.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.

Caption: A typical workflow for developing a QSAR model.

Methodology:

-

Data Set Preparation:

-

Compile a dataset of pyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values).

-

-

Descriptor Calculation:

-

Calculate molecular descriptors (e.g., topological, electronic, steric) for each compound.

-

-

Model Development:

-

Develop a QSAR model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[13]

-

-

Model Validation:

-

Validate the model's predictive power using internal (cross-validation) and external validation techniques.[14]

-

-

Prediction:

-

Use the validated QSAR model to predict the bioactivity of this compound and its novel derivatives.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.

Methodology:

-

Feature Identification:

-

Identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) in a set of active molecules.

-

-

Model Generation:

-

Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

-

-

Model Validation:

-

Validate the model using a test set of active and inactive compounds.

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen virtual libraries for new compounds that match the pharmacophoric features.

-

Conclusion

The in silico prediction of the bioactivity of this compound offers a powerful approach to guide its development as a potential therapeutic agent. By leveraging molecular docking, QSAR, and pharmacophore modeling, researchers can identify probable biological targets, elucidate potential mechanisms of action, and design novel analogs with improved potency and selectivity. The information compiled in this guide, based on the extensive research on related phenyl-pyrimidine derivatives, provides a solid foundation for initiating and advancing the in silico investigation of this compound. Further experimental validation is crucial to confirm the predicted bioactivities and to progress this promising scaffold through the drug discovery pipeline.

References

- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-Phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel QSAR Models for Molecular Initiating Event Modeling in Two Intersecting Adverse Outcome Pathways Based Pulmonary Fibrosis Prediction for Biocidal Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 6-Phenyl-4-Pyrimidinol Analogs: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the diverse range of pyrimidine derivatives, 6-Phenyl-4-pyrimidinol analogs have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, with a focus on their potential as kinase inhibitors for applications in oncology.

Core Synthesis and Chemical Exploration

The synthetic routes to this compound analogs are adaptable, allowing for extensive chemical exploration of the core scaffold. A common and effective method involves a multi-step synthesis beginning with a Claisen-Schmidt condensation.

A generalized synthetic pathway is outlined below:

Caption: Generalized synthetic workflow for this compound analogs.

This approach allows for the introduction of a wide variety of substituents on both the phenyl ring at the 6-position and other positions of the pyrimidine core, enabling the generation of diverse chemical libraries for biological screening.[1]

Biological Activity: Targeting Protein Kinases

A significant body of research has focused on the development of this compound analogs as potent and selective inhibitors of protein kinases.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a bioisostere for the adenine base of ATP, allowing these compounds to competitively bind to the ATP-binding site of kinases.[3]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of newly synthesized compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the reported in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity Metric (IC50 in µM) | Reference |

| Phenylpyrazolo[3,4-d]pyrimidine Analog 5b | MCF-7 (Breast) | Potent (exact value not specified) | [4] |

| Phenylpyrazolo[3,4-d]pyrimidine Analog 5d | HCT-116 (Colon) | 9.87 | [4] |

| Phenylpyrazolo[3,4-d]pyrimidine Analog 5e | HCT-116 (Colon) | 8.15 | [4] |

| Phenylpyrazolo[3,4-d]pyrimidine Analog 6 | Src Kinase | 21.7 | [5] |

| Phenylpyrazolo[3,4-d]pyrimidine Analog 4 | Src Kinase | 24.7 | [5] |

| Pyrimidine-Benzimidazol Hybrid 6b | MGC-803 (Gastric) | Potent (exact value not specified) | [6] |

| Osimertinib-ABI Hybrid 88 | HER2 | 81 ± 40 ng/mL | [7] |

| Osimertinib-ABI Hybrid 89 | HER2 | 208 ± 110 ng/mL | [7] |

| Osimertinib-ABI Hybrid 88 | EGFR-L858R | 59 ± 30 ng/mL | [7] |

| Osimertinib-ABI Hybrid 89 | EGFR-L858R | 112 ± 60 ng/mL | [7] |

| Osimertinib-ABI Hybrid 88 | EGFR-T790M | 49 ± 20 ng/mL | [7] |

| Osimertinib-ABI Hybrid 89 | EGFR-T790M | 152 ± 70 ng/mL | [7] |

Signaling Pathway Modulation

Many this compound analogs have been shown to target receptor tyrosine kinases (RTKs), such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of these pathways can be a powerful strategy for cancer therapy.

Caption: Inhibition of a generic RTK signaling pathway by this compound analogs.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the development of this compound analogs.

General Procedure for the Synthesis of 4,6-Diarylpyrimidin-2-amines

This protocol is adapted from methodologies described for the synthesis of related pyrimidine derivatives.[1]

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol.

-

An aqueous solution of a base (e.g., 10% NaOH) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred overnight, then poured into ice-cold water.

-

The resulting precipitate (the chalcone) is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

-

-

Pyrimidine Ring Formation (Cyclization):

-

The synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mmol) are refluxed for 4-6 hours in the presence of a solvent such as dimethylformamide (DMF) or ethanol with a base (e.g., sodium hydroxide).

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitate, the 4,6-diarylpyrimidin-2-amine, is collected by filtration, dried, and recrystallized from a suitable solvent like methanol.

-

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for assessing the in vitro kinase inhibitory activity of the synthesized analogs. Specific conditions may vary depending on the kinase being assayed.

-

Materials:

-

Kinase enzyme (e.g., EGFR, VEGFR2)

-

Substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compounds (this compound analogs) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

A solution of the kinase and substrate in assay buffer is added to the wells of a 384-well plate.

-

The test compounds are added to the wells at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective kinase inhibitors. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel biological targets for this class of compounds could unveil new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Phenyl-4-pyrimidinol: A Technical Guide for Researchers

CAS Number: 4891-69-4

IUPAC Name: 6-Phenylpyrimidin-4(1H)-one

This technical guide provides an in-depth overview of 6-Phenyl-4-pyrimidinol, a pyrimidine derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, potential biological activities, and mechanisms of action.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.19 g/mol |

| Appearance | Solid |

| Synonyms | This compound, 6-Phenylpyrimidin-4-ol |

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclocondensation reaction. A plausible and widely used method involves the reaction of a β-ketoester, ethyl benzoylacetate, with urea in the presence of a base catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar pyrimidin-4-ol derivatives.

Materials:

-

Ethyl benzoylacetate

-

Urea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add urea and stir until it is completely dissolved.

-

Addition of β-Ketoester: Slowly add ethyl benzoylacetate dropwise to the reaction mixture at room temperature with continuous stirring.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water.

-

Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Biological Activity and Potential Therapeutic Applications

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents. Derivatives of 4-pyrimidinol have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The data presented below for structurally related compounds suggests the potential for this compound as a lead compound in drug discovery.

Comparative Anticancer Activity of Phenyl-Substituted Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of pyrimidine derivatives with phenyl substitutions, highlighting their potential as cytotoxic agents against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Ferrocenylpyrimidin-4(3H)-ones | 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | [1] |

| Pyrazolo[3,4-d]pyrimidin-4-ones | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 | [2] |

| Thiazolo[4,5-d]pyrimidine-2-thiones | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | |

| A375 (Melanoma) | 25.4 | |||

| DU145 (Prostate) | Not specified | |||

| MCF-7/WT (Breast) | Not specified | |||

| Pyrido[2,3-d]pyrimidines | Unspecified structure | MCF-7 (Breast) | 0.57 | |

| HepG2 (Liver) | Not specified |

Potential Mechanism of Action and Signaling Pathways

The mechanism of action for many pyrimidine derivatives in cancer involves the inhibition of key enzymes in cellular signaling pathways that are critical for tumor growth and survival. Pyrimidine analogs can act as inhibitors of protein kinases, topoisomerases, or enzymes involved in nucleotide biosynthesis.[5]

The following diagram illustrates a plausible mechanism of action where a phenyl-substituted pyrimidine derivative inhibits a protein kinase, a common target for anticancer drugs.

References

- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 4. benthamopen.com [benthamopen.com]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 6-Phenyl-4-pyrimidinol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. For novel molecules like 6-Phenyl-4-pyrimidinol, a heterocyclic compound with potential therapeutic applications, its solubility and stability are critical determinants of its bioavailability, formulation, and overall viability as a drug candidate. This technical guide provides an in-depth overview of the available data, experimental protocols, and logical workflows pertinent to the assessment of this compound's solubility and stability.

Disclaimer: Publicly available, quantitative solubility and stability data for the parent compound, this compound, is limited. Therefore, this guide utilizes data from structurally similar analogs, namely 2-Amino-5-bromo-6-phenyl-4-pyrimidinol (Bropirimine) and 6-Phenyl-2-thiouracil , to provide an illustrative understanding of the expected physicochemical behavior. These analogs serve as valuable surrogates for outlining experimental design and data presentation.

I. Solubility Profile: An Analog-Based Assessment

The solubility of an active pharmaceutical ingredient (API) in various solvents is a crucial factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available solubility data for close structural analogs of this compound.

Table 1: Solubility of 2-Amino-5-bromo-6-phenyl-4-pyrimidinol (Bropirimine)

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified (warm) | ≥ 5 mg/mL[1][2] |

| Water | 37 °C | 7.8 mg/L[2] |

Table 2: Solubility of 6-Phenyl-2-thiouracil

| Solvent | Temperature | Solubility |

| Dimethylformamide (DMF) | Not Specified | 20 mg/mL[3] |

| 1 M Ammonium Hydroxide (NH4OH) | Not Specified | 50 mg/mL[3] |

| Water | Not Specified | 50 mg/mL[3] |

II. Stability Characteristics: Insights from Related Structures

Forced degradation studies typically expose the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. The goal is to achieve a target degradation of 5-20%, which is considered sufficient to reveal potential degradation products without being overly destructive.[2]

III. Experimental Protocols

The following are detailed methodologies for conducting key experiments to determine the solubility and stability of pyrimidinol compounds.

A. Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound, representing the true equilibrium between the dissolved and undissolved states.

1. Materials and Equipment:

-

Test compound (e.g., this compound)

-

Selected solvents (e.g., water, phosphate buffer, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.[1]

-

Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot to remove any remaining suspended solids.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination

B. Forced Degradation Study

This study is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.

1. Materials and Equipment:

-

Test compound (e.g., this compound)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M to 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

2. General Procedure:

-

Prepare solutions of the test compound in a suitable solvent.

-

Expose the solutions to various stress conditions in parallel. A control sample protected from stress should be analyzed concurrently.

-

Acid and Base Hydrolysis: Add HCl or NaOH to the drug solution and maintain at room temperature or elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Add H₂O₂ to the drug solution and keep it at room temperature.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 70 °C).

-

Photodegradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC-PDA method.

-

The HPLC-PDA analysis will help to separate the parent drug from its degradation products and the PDA detector will provide information about the spectral purity of the peaks.

Caption: Forced Degradation Study Workflow

IV. Conclusion

While direct, comprehensive data on the solubility and stability of this compound is not extensively documented in public literature, a robust framework for its evaluation can be constructed based on data from its close analogs and established experimental protocols. The information and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to undertake a thorough physicochemical characterization of this compound. Such studies are indispensable for advancing this and other promising pyrimidinol derivatives through the drug development pipeline.

References

The Enduring Scaffold: A Technical Guide to Pyrimidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine, has made it a privileged scaffold in the design of therapeutic agents. The ability of the pyrimidine ring to engage in various biological interactions, including hydrogen bonding and π-π stacking, coupled with its synthetic tractability, allows for the generation of diverse compound libraries with a wide spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides an in-depth review of the role of pyrimidine derivatives in several key therapeutic areas, with a focus on anticancer, antiviral, and antimicrobial agents. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support ongoing research and development efforts.

Anticancer Agents: Targeting the Machinery of Malignancy

Pyrimidine derivatives have had a profound impact on oncology, with several compounds being utilized as frontline cancer therapies.[6][7] Their mechanisms of action are diverse, ranging from antimetabolites that interfere with nucleic acid synthesis to highly specific inhibitors of protein kinases that drive cancer cell proliferation and survival.[6][7]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A prominent class of pyrimidine-based anticancer agents targets the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[8][9] These inhibitors typically function by competing with ATP for the kinase's binding site, thereby blocking the downstream signaling pathways that lead to cell growth and division.[8][9]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates gene expression and cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. Pyrimidine-based EGFR inhibitors block the initial autophosphorylation step, effectively shutting down these pro-oncogenic signals.

Quantitative Data on Pyrimidine-Based EGFR Inhibitors

The following table summarizes the in vitro activity of a selection of pyrimidine derivatives against EGFR and various cancer cell lines. This data highlights the potency and selectivity of these compounds.

| Compound ID | Target(s) | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |

| Gefitinib | EGFR | 2-37 | NCI-H358 | 0.015-0.041 | N/A |

| Erlotinib | EGFR | 2 | NCI-H358 | 0.07-2 | N/A |

| Osimertinib | EGFR (T790M, L858R) | ~1 | PC-9 (del19) | ~0.01 | [10] |

| Compound 4b | EGFR | 77.03 | HCT-116 | 1.34 | |

| Compound 4c | EGFR | 94.9 | HCT-116 | 1.90 | |

| Compound 16 | EGFR | 0.034 (µM) | MDA-MB-468 | 0.844 | [11] |

| Compound 4a | EGFR (WT, L858R, T790M) | WT: 15.2, L858R: 12.1, T790M: 33.4 | MCF-7 | 0.011 | [12] |

| Compound 4b | EGFR (WT, L858R, T790M) | WT: 12.5, L858R: 9.8, T790M: 29.5 | MCF-7 | 0.013 | [12] |

Experimental Protocols

This protocol describes a general method for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a common scaffold for EGFR inhibitors.[13]

Materials:

-

Appropriate diketone (e.g., acetylacetone, ethyl acetoacetate, or benzoyl acetone)

-

Hydrazinopyrimidine precursor

-

Absolute Ethanol

-

Triethylamine (TEA)

Procedure:

-

A mixture of the hydrazinopyrimidine precursor (5 mmol) and the appropriate diketone derivative (5 mmol) is prepared in absolute ethanol (15 mL).

-

A catalytic amount of triethylamine (TEA) is added to the mixture.

-

The reaction mixture is refluxed for 3 hours.

-

After cooling, the precipitated crystals are collected by filtration.

-

The crude product is washed with cold ethanol and then dried to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

-

The final product is purified by recrystallization from an appropriate solvent.

This protocol provides a general procedure for determining the in vitro inhibitory activity of a compound against EGFR using a commercially available luminescent assay.[6][14]

Materials:

-

Recombinant human EGFR enzyme

-

EGFR substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer with a final DMSO concentration of 1%.

-

In a 384-well plate, add 5 µL of the test compound dilution or vehicle control (1% DMSO).

-

Add 5 µL of a solution containing the EGFR enzyme to each well.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the EGFR substrate and ATP. The final ATP concentration should be at its Km value for EGFR.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the kinase reaction and deplete the remaining ATP, add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Agents: Combating Viral Replication

The structural similarity of pyrimidine derivatives to endogenous nucleosides has made them a cornerstone of antiviral therapy. These compounds can act as chain terminators or inhibitors of viral polymerases, effectively halting the replication of viral genetic material.

Further details on specific antiviral pyrimidine derivatives, their mechanisms of action, quantitative data, and relevant experimental protocols will be provided in the subsequent sections of this guide.

Antimicrobial Agents: A Broad Spectrum of Activity

Pyrimidine derivatives also exhibit a wide range of antibacterial and antifungal activities. They can interfere with essential microbial metabolic pathways, such as folate synthesis, or disrupt cell wall integrity.

The following sections will delve into the specifics of pyrimidine-based antimicrobial agents, including their structure-activity relationships, quantitative data on their efficacy, and detailed experimental procedures for their synthesis and evaluation.

(This is an evolving document. The antiviral and antimicrobial sections will be populated with detailed information in subsequent updates.)

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 14. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-Phenyl-6-methyl-pyrimidin-2-ol via a Modified Biginelli Reaction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1] These DHPMs are valuable scaffolds in medicinal chemistry, serving as precursors to a wide array of biologically active compounds.[2] This application note provides a detailed, step-by-step protocol for the synthesis of a phenyl-substituted pyrimidinol. The synthesis involves a three-stage process commencing with a classic Biginelli condensation to form a dihydropyrimidinone intermediate, followed by an oxidative aromatization to the corresponding pyrimidinone, and concluding with hydrolysis and decarboxylation to yield the final product, 4-Phenyl-6-methyl-pyrimidin-2-ol. This multi-step approach is necessary as the direct synthesis of the target aromatic pyrimidinol via a single Biginelli reaction is not feasible. The protocols provided herein are compiled from established methodologies to ensure reliability and reproducibility.[3][4][5]

Overall Reaction Scheme

The synthesis proceeds in three main steps starting from common laboratory reagents:

-

Biginelli Condensation: Benzaldehyde, ethyl acetoacetate, and urea react to form Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate.

-

Oxidative Aromatization: The dihydropyrimidinone ring is oxidized to the corresponding aromatic pyrimidine derivative.

-

Hydrolysis & Decarboxylation: The ester group at the 5-position is removed to yield the final product.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate (DHPM Intermediate)

This protocol outlines the acid-catalyzed Biginelli condensation to synthesize the dihydropyrimidinone intermediate.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, combine benzaldehyde (2.12 g, 20 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and urea (1.80 g, 30 mmol).

-

Add 20 mL of 95% ethanol to the flask to dissolve the reactants.

-

To this mixture, add 5-6 drops of concentrated hydrochloric acid as a catalyst.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Maintain the reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in an oven at 60 °C or under vacuum. The resulting white solid is Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate.

Part 2: Oxidative Aromatization to Ethyl 4-phenyl-6-methyl-pyrimidine-5-carboxylate

This protocol describes a mild and effective method for the dehydrogenation of the DHPM intermediate using a copper-catalyzed oxidation system.[4][6]

Materials:

-

Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate (from Part 1)

-

Copper(I) Chloride (CuCl)

-

Potassium Carbonate (K₂CO₃)

-

tert-Butyl Hydroperoxide (TBHP), 70% aqueous solution

-

Acetonitrile (CH₃CN)

-

Standard reaction setup with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, suspend the DHPM intermediate (2.60 g, 10 mmol) in 30 mL of acetonitrile.

-

Add potassium carbonate (2.07 g, 15 mmol) and a catalytic amount of copper(I) chloride (0.10 g, 1 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Slowly add tert-butyl hydroperoxide (2.5 mL, ~20 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid catalyst and salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield Ethyl 4-phenyl-6-methyl-pyrimidine-5-carboxylate.

Part 3: Hydrolysis and Decarboxylation to 4-Phenyl-6-methyl-pyrimidin-2-ol

This final step involves the saponification of the ester followed by acid-catalyzed decarboxylation.

Materials:

-

Ethyl 4-phenyl-6-methyl-pyrimidine-5-carboxylate (from Part 2)

-

Sodium Hydroxide (NaOH)

-

Ethanol/Water mixture (1:1)

-

Concentrated Hydrochloric Acid (HCl)

-

Standard reaction setup with reflux condenser

-

pH paper or pH meter

Procedure:

-

Dissolve the pyrimidine product from Part 2 (2.58 g, 10 mmol) in a 1:1 mixture of ethanol and water (40 mL) in a round-bottom flask.

-

Add sodium hydroxide (0.8 g, 20 mmol) to the solution.

-

Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3. This will protonate the carboxylate and catalyze the decarboxylation.

-

Gently heat the acidified mixture to around 50-60 °C for 1 hour to drive the decarboxylation to completion (effervescence may be observed).

-

Cool the solution in an ice bath. The final product, 4-Phenyl-6-methyl-pyrimidin-2-ol, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | 1.0 | 106.12 | 2.12 g | Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate | 85-95 | 202-204 |

| Ethyl acetoacetate | 1.0 | 130.14 | 2.60 g | ||||

| Urea | 1.5 | 60.06 | 1.80 g | ||||

| 2 | DHPM Intermediate | 1.0 | 260.31 | 2.60 g | Ethyl 4-phenyl-6-methyl-pyrimidine-5-carboxylate | 70-85 | 115-117 |

| K₂CO₃ | 1.5 | 138.21 | 2.07 g | ||||

| TBHP | 2.0 | 90.12 | 2.5 mL | ||||

| 3 | Pyrimidine Ester | 1.0 | 258.29 | 2.58 g | 4-Phenyl-6-methyl-pyrimidin-2-ol | 75-90 | 290-293 |

| NaOH | 2.0 | 40.00 | 0.80 g |

Note: Yields are typical and may vary based on experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the three-step synthesis process.

Caption: Workflow for the synthesis of 4-Phenyl-6-methyl-pyrimidin-2-ol.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Pinner Synthesis: A Versatile Method for Crafting Substituted Pyrimidinols

Application Note & Protocol

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of numerous therapeutic agents. The Pinner synthesis offers a reliable and adaptable method for the preparation of substituted 4-pyrimidinols, key intermediates in the synthesis of a wide range of biologically active molecules. This document provides a detailed overview of the Pinner synthesis, experimental protocols for both classical and modern variations, and insights into the biological relevance of the resulting compounds.

Introduction

The Pinner synthesis is a cyclocondensation reaction between a β-dicarbonyl compound, such as a β-ketoester or a β-diketone, and an amidine to yield a substituted pyrimidine.[1][2] Specifically, the reaction with β-ketoesters leads to the formation of 4-pyrimidinols. The reaction can be catalyzed by either acid or base.[2] This method has been a mainstay in heterocyclic chemistry since its discovery and continues to be developed with modern techniques such as ultrasound irradiation to improve yields and reaction times.

Substituted pyrimidinols and their derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been investigated as antimalarial, antiviral, and anticancer agents.[1] Their therapeutic effects often stem from their ability to inhibit key enzymes in critical metabolic and signaling pathways.

Reaction Mechanism and Workflow